2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide
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Overview
Description
2-{5,9-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5,9-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the furochromene core, followed by functionalization to introduce the desired substituents. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the furochromene ring and subsequent modifications.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{5,9-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it an interesting subject for studies on reaction mechanisms, synthesis, and molecular interactions.
Biology: Its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, are of significant interest for drug discovery and development.
Medicine: The compound’s therapeutic potential is being explored for the treatment of various diseases, including infections, inflammatory conditions, and cancer.
Industry: Its chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-{5,9-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound’s effects may be mediated through various signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(5,9-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL)-PROPIONIC ACID: This compound shares a similar core structure but differs in the substituents attached to the furochromene ring.
2-(3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE: Another structurally related compound with different functional groups.
Uniqueness
2-{5,9-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C31H34N2O4 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-(5,9-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C31H34N2O4/c1-19-23-15-25-26(21-9-4-3-5-10-21)18-36-29(25)20(2)30(23)37-31(35)24(19)16-28(34)32-17-22-11-8-14-33-13-7-6-12-27(22)33/h3-5,9-10,15,18,22,27H,6-8,11-14,16-17H2,1-2H3,(H,32,34) |
InChI Key |
WPEHEVJHESFRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C)CC(=O)NCC5CCCN6C5CCCC6 |
Origin of Product |
United States |
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